N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide
Description
N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is notable for its unique structure, which includes a benzyl group, a dimethylpyrimidine core, and a tetramethyloxolan moiety
Properties
IUPAC Name |
N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-15-18(13-23-16(2)24-15)20(26)25(14-17-10-8-7-9-11-17)19-12-21(3,4)27-22(19,5)6/h7-11,13,19H,12,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNILUXOPRKJGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(CC2=CC=CC=C2)C3CC(OC3(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Tetramethyloxolan Moiety: The tetramethyloxolan group can be attached through a nucleophilic substitution reaction using suitable oxolan derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,4-dimethylpyrimidine-5-carboxamide: Lacks the tetramethyloxolan moiety.
N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide: Lacks the benzyl group.
2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide: Lacks the benzyl group.
Uniqueness
N-benzyl-2,4-dimethyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrimidine-5-carboxamide is unique due to the presence of both the benzyl group and the tetramethyloxolan moiety, which may contribute to its distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
